molecular formula C14H14N2O3 B1467706 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid CAS No. 916520-72-4

4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

Cat. No. B1467706
M. Wt: 258.27 g/mol
InChI Key: AVBVJDIZMWMUQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid consists of a tetrahydrocarbazole core with additional substituents. The exact arrangement of atoms and bonds can be visualized using tools such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

  • Neuroprotective and Calcium-Antagonist Activities

    • Hydrogenated pyrido[4,3-b]indole derivatives, closely related to 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid, have shown a range of pharmacological activities including neuroprotective and calcium-antagonist properties. These properties make them potentially useful in medicinal applications (Ivanov, Afanas'ev, & Bachurin, 2001).
  • Potential Antidiabetic Agent

    • Tryptoline-3-carboxylic acid derivatives, structurally similar to the compound , have been synthesized and evaluated for antidiabetic activity. One such derivative showed potent antidiabetic activity, indicating potential therapeutic uses (Choudhary, Kohli, Kumar, & Joshi, 2011).
  • Antioxidant and Cytotoxicity Properties

    • Some derivatives of tetrahydro-β-carbolines, which are structurally related to the compound, have been studied for their antioxidant and cytotoxicity properties. These studies are crucial for understanding their potential in pharmacological and dietary applications (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
  • Chemical Transformations and Synthesis

    • Research on the transformations of indole chemistry, including compounds similar to 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid, has led to the synthesis of various novel compounds. This research is significant for expanding the chemical diversity and potential applications of these compounds (Acheson, Letcher, & Procter, 1978).
  • Crystal and Molecular Structures

    • Studies on the crystal and molecular structures of related pyrido[4,3-b]indole derivatives provide valuable insights into their physical and chemical properties, which are essential for their potential scientific applications (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
  • Host-Guest Complexation Studies

    • Investigations into the host-guest complexation in systems involving β-glycyrrhizic acid and pyrido[4,3-b]indole derivatives have been conducted. Such studies are crucial for understanding the molecular interactions and potential applications in drug delivery and molecular recognition (Konkina, Shitikova, Lobov, Murinov, & Bachurin, 2015).

properties

IUPAC Name

4,4-dimethyl-1-oxo-3,9-dihydro-2H-pyrido[3,4-b]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2)6-15-12(17)11-10(14)8-5-7(13(18)19)3-4-9(8)16-11/h3-5,16H,6H2,1-2H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBVJDIZMWMUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
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4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
Reactant of Route 3
4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
Reactant of Route 4
4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
Reactant of Route 5
4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

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